4-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid 4-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 78650-79-0
VCID: VC0434669
InChI: InChI=1S/C15H13Br2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-7(2-4-8)15(21)22/h1-4,9-12H,5-6H2,(H,21,22)
SMILES: C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C15H13Br2NO4
Molecular Weight: 431.08g/mol

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

CAS No.: 78650-79-0

Main Products

VCID: VC0434669

Molecular Formula: C15H13Br2NO4

Molecular Weight: 431.08g/mol

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid - 78650-79-0

CAS No. 78650-79-0
Product Name 4-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Molecular Formula C15H13Br2NO4
Molecular Weight 431.08g/mol
IUPAC Name 4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Standard InChI InChI=1S/C15H13Br2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-7(2-4-8)15(21)22/h1-4,9-12H,5-6H2,(H,21,22)
Standard InChIKey PESPVOFYLHXLOG-UHFFFAOYSA-N
SMILES C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
PubChem Compound 3116634
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator